Ethyl 2-thio-beta-d-fructofuranoside
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Overview
Description
Ethyl 2-thio-beta-d-fructofuranoside is a thioglycoside derivative of fructose It is characterized by the presence of an ethylthio group at the second carbon of the fructofuranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-thio-beta-d-fructofuranoside typically involves the reaction of fructose with ethanethiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioglycosidic bond, resulting in the substitution of the hydroxyl group at the second carbon with an ethylthio group. The reaction conditions often include a temperature range of 0 to 8°C to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-thio-beta-d-fructofuranoside undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thioglycosides.
Scientific Research Applications
Ethyl 2-thio-beta-d-fructofuranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-thio-beta-d-fructofuranoside involves its interaction with specific enzymes and proteins. The compound can inhibit the activity of enzymes such as beta-fructofuranosidases and alpha-glucosidases by binding to their active sites. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Ethyl 2-thio-beta-d-fructofuranoside can be compared with other thioglycosides such as:
- Benzyl 2-thio-alpha-d-fructofuranoside
- Benzyl 2-thio-beta-d-fructofuranoside
- Ethyl 2-thio-alpha-d-fructofuranoside
Uniqueness: this compound is unique due to its specific ethylthio substitution at the second carbon, which imparts distinct chemical and biological properties compared to other thioglycosides. Its structural configuration allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S,3S,4S,5R)-2-ethylsulfanyl-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8(4-10)7(12)6(11)5(3-9)13-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWCVEKTXLPUFS-NGJRWZKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1(C(C(C(O1)CO)O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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